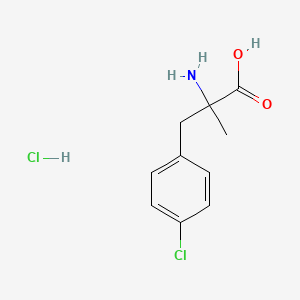

2-氨基-3-(4-氯苯基)-2-甲基丙酸盐酸盐

描述

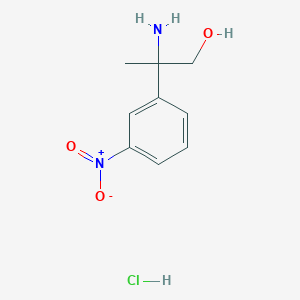

The compound “2-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid hydrochloride” is likely to be a derivative of phenylalanine, which is an essential amino acid with the formula C9H11NO2 . The presence of the 4-chlorophenyl group indicates that it is a chlorinated derivative of phenylalanine. The 2-methylpropanoic acid group suggests that it might have different properties compared to the parent phenylalanine molecule.

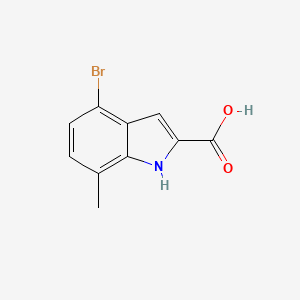

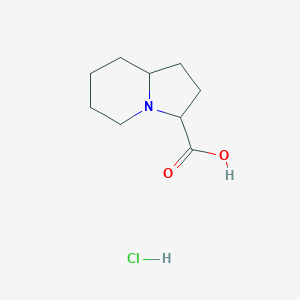

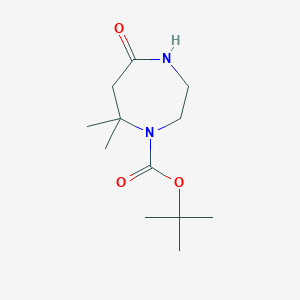

Molecular Structure Analysis

The molecular structure of this compound would be expected to contain a benzene ring (from the 4-chlorophenyl group), a carboxylic acid group (from the 2-methylpropanoic acid), and an amino group . The exact structure would depend on the positions of these groups within the molecule.Chemical Reactions Analysis

The compound contains several functional groups that could undergo various chemical reactions. The amino group could participate in acid-base reactions, the carboxylic acid group could undergo reactions typical of carboxylic acids such as esterification or amide formation, and the benzene ring could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by its functional groups. For example, the presence of the polar carboxylic acid and amino groups would likely make the compound soluble in water. The compound’s melting and boiling points would be influenced by factors such as its molecular weight and the types of intermolecular forces it can form .科学研究应用

合成和转化研究

- Cheung 和 Shoolingin‐Jordan (1997) 的一项研究讨论了从 4-乙酰氧代氮杂环丁-2-酮合成 3-氨基-3-乙烯基丙酸盐酸盐,重点介绍了一种以稳定的环状形式获得不稳定的 α-氨基醛的方法 (Cheung & Shoolingin‐Jordan, 1997)。

光谱表征和晶体结构

- Kuś 等人(2016 年)对包括 N-乙基-2-氨基-1-(4-氯苯基)-丙-1-酮(4-CEC)盐酸盐在内的两种卡西酮衍生物进行了全面的化学表征。本研究提供了光谱和晶体学数据,这些数据对于识别此类化合物至关重要 (Kuś 等,2016)。

药理性质和合成技术

- Engler 和 Pallos (1973) 描述了 1-(4-氯苯基)-2-甲基-2-氨基丙烷盐酸盐的 14C 标记合成,以研究一种厌食症药物的药理性质 (Engler & Pallos, 1973)。

- Witczuk, Khaunina 和 Kupryszewski (1980) 探索了外消旋 3-(对氯苯基)-4-氨基丁酸的药理活性,发现 R(+) 对映异构体明显比其 S(-) 对映异构体更有效 (Witczuk 等,1980)。

合成和潜在神经保护剂

- Drysdale 等人(2000 年)合成了一系列化合物,包括 2-氨基-4-芳基-4-氧代丁-2-烯酸,作为犬尿氨酸-3-羟化酶的有效抑制剂,这在神经保护中很重要 (Drysdale 等,2000)。

安全和危害

The safety and hazards associated with this compound would depend on factors such as its reactivity and the nature of any products formed when it reacts or breaks down. The presence of the chlorine atom might be a concern, as certain types of organochlorine compounds can be toxic or environmentally hazardous .

未来方向

The potential uses and future directions for research on this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further developed and optimized. For example, it could be modified to improve its potency, selectivity, or pharmacokinetic properties .

作用机制

Target of Action

It is a phenylalanine derivative , and phenylalanine derivatives are known to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

As a phenylalanine derivative, it may interact with its targets, leading to changes in the biological activities mentioned above

Biochemical Pathways

Phenylalanine derivatives are known to influence a wide range of biological activities , suggesting that they may affect multiple biochemical pathways. The downstream effects of these pathways would depend on the specific biological activity being influenced.

Result of Action

As a phenylalanine derivative, it may have a broad range of biological activities , suggesting diverse molecular and cellular effects.

属性

IUPAC Name |

2-amino-3-(4-chlorophenyl)-2-methylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2.ClH/c1-10(12,9(13)14)6-7-2-4-8(11)5-3-7;/h2-5H,6,12H2,1H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZYSTVMDJMZMRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)Cl)(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-Butyl 3,5-Dihydro-2H-Spiro[Benzo[B][1,4,5]Oxathiazocine-4,4-Piperidine]-1-Carboxylate 1,1-Dioxide](/img/structure/B1383626.png)

![1'-Tert-butyl 2-ethyl 6,8-dihydrospiro[[1,2,4]triazolo[5,1-c][1,4]oxazine-5,4'-piperidine]-1',2-dicarboxylate](/img/structure/B1383627.png)

![benzyl (3aS,6aS)-5-oxo-2,3,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1-carboxylate](/img/structure/B1383630.png)

![[(2-Bromophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B1383634.png)

![6-Methyl-2-oxo-4-[(5,6,7,8-tetrahydronaphthalen-2-yl)amino]-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B1383645.png)